molecular formula C23H27N3O5 B12481419 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12481419
M. Wt: 425.5 g/mol
InChI Key: XFYPRZXONRXLAB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethyl ester group, an acetylpiperazine moiety, and a methoxyphenyl carbonyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The starting material, 4-acetylpiperazine, is synthesized through the acetylation of piperazine.

    Coupling with benzoic acid derivative: The 4-acetylpiperazine is then coupled with a benzoic acid derivative, such as 3-amino-4-ethoxybenzoic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: A simpler piperazine derivative used in similar synthetic applications.

    4-(4-Methylpiperazin-1-yl)aniline: Another piperazine derivative with different functional groups.

Uniqueness

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H27N3O5/c1-4-31-23(29)17-9-10-20(26-13-11-25(12-14-26)16(2)27)19(15-17)24-22(28)18-7-5-6-8-21(18)30-3/h5-10,15H,4,11-14H2,1-3H3,(H,24,28)

InChI Key

XFYPRZXONRXLAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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